N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide
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Overview
Description
N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide is a chemical compound with the molecular formula C20H24N2O3S and a molecular weight of 372.5 g/mol. This compound is known for its unique structure, which includes a benzylsulfamoyl group attached to a phenyl ring, which is further connected to a cyclohexanecarboxamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide typically involves multiple steps, including the formation of the benzylsulfamoyl group and its subsequent attachment to the phenyl ring. The cyclohexanecarboxamide moiety is then introduced through a series of reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzylsulfamoyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Scientific Research Applications
N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[(benzylamino)sulfonyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H24N2O3S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[4-(benzylsulfamoyl)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H24N2O3S/c23-20(17-9-5-2-6-10-17)22-18-11-13-19(14-12-18)26(24,25)21-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,17,21H,2,5-6,9-10,15H2,(H,22,23) |
InChI Key |
TYPXAMOFUOOCFV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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